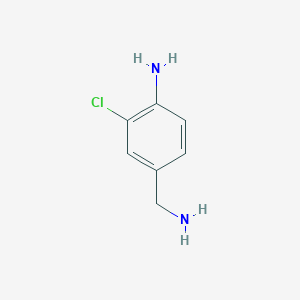

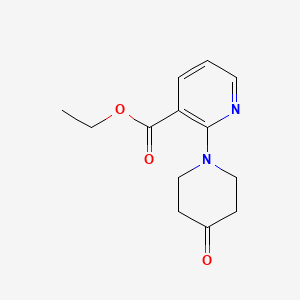

4-(氨甲基)-2-氯苯胺

描述

The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (solid, liquid, gas, color, etc.) and where it is commonly found or used .

Synthesis Analysis

This involves the methods used to synthesize the compound in the lab. The synthesis of a compound can often be done through various methods .Molecular Structure Analysis

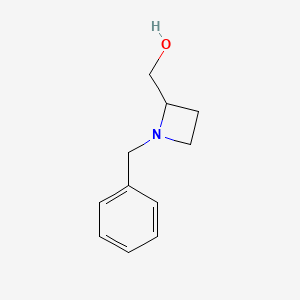

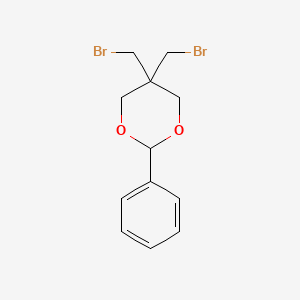

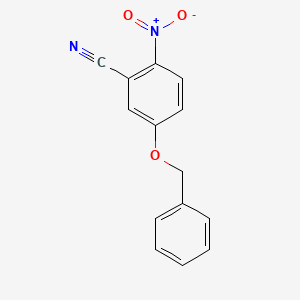

The molecular structure analysis involves understanding the arrangement of atoms in the molecule of the compound .Chemical Reactions Analysis

This involves understanding the chemical reactions the compound undergoes. This includes its reactivity with other compounds and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves analyzing properties like melting point, boiling point, solubility, density, molar mass, etc .科学研究应用

Application in Alzheimer’s Disease Research

Scientific Field

Summary of the Application

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which includes “4-(Aminomethyl)-2-chloroaniline”, was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

Methods of Application

The compound was studied through single-point modifications at the benzyloxy or at the basic moiety. The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

Results or Outcomes

The enzyme kinetics analysis toward AChE and docking simulations on the target enzymes were run in order to get insight into the mechanism of action and plausible binding modes .

Application as an Unnatural Amino Acid Derivative

Scientific Field

Summary of the Application

“4-(Aminomethyl)-2-chloroaniline” acts as an unnatural amino acid derivative. It is also used as a type 2 antifibrinolytic agent .

Methods of Application

The compound reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .

Results or Outcomes

The reaction results in the preparation of 4-guanidinomethylbenzoic acid .

Application in Organic Synthesis

Scientific Field

Summary of the Application

4-Aminocoumarin derivatives, which include “4-(Aminomethyl)-2-chloroaniline”, represent an important class of a versatile scaffold in organic synthesis. They have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .

Methods of Application

The presence of an amino group and enamine carbon enhances their chemical reactivity. Chemists have developed various synthetic methodologies for the synthesis of such a privileged precursor .

Results or Outcomes

The compound has been used successfully in the synthesis of different heterocyclic compounds .

Application in Antibacterial and Antibiofilm Agents

Scientific Field

Summary of the Application

“4-(Aminomethyl)-2-chloroaniline” has been used in the development of advanced antibacterial and antibiofilm agents for direct and combination therapies .

Methods of Application

The compound was prepared via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers with trifluoromethanesulfonate (MeOTf) as the initiator .

Results or Outcomes

安全和危害

未来方向

属性

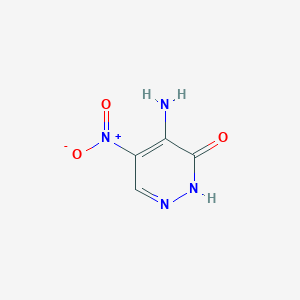

IUPAC Name |

4-(aminomethyl)-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKADWWBTPJFZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-2-chloroaniline | |

CAS RN |

263713-33-3 | |

| Record name | 4-(aminomethyl)-2-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)